[4-(Bromomethyl)cyclohexyl]benzene
Overview
Description
[4-(Bromomethyl)cyclohexyl]benzene is an organic compound with the molecular formula C13H17Br It consists of a benzene ring substituted with a bromomethyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Bromomethyl)cyclohexyl]benzene typically involves the bromination of 4-methylcyclohexylbenzene. This reaction can be carried out using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced separation techniques to efficiently produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[4-(Bromomethyl)cyclohexyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Bromomethyl)cyclohexyl]benzene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds through substitution and coupling reactions.
Biology
The compound is studied for its potential biological activity. It can be used to modify biomolecules or as a precursor in the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its derivatives may exhibit pharmacological properties that could be useful in treating various diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Bromomethyl)cyclohexyl]benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the cyclohexyl and benzene rings provide structural stability and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules or other chemical entities.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring but lacks the cyclohexyl group.
Cyclohexylbenzene: Contains a cyclohexyl group attached to a benzene ring but lacks the bromomethyl group.
4-Bromomethylbiphenyl: Contains a bromomethyl group attached to a biphenyl structure, providing a different aromatic system.
Uniqueness
[4-(Bromomethyl)cyclohexyl]benzene is unique due to the presence of both a cyclohexyl group and a bromomethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(bromomethyl)cyclohexyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQQEXCPRJLYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CBr)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521961-37-4 | |
Record name | [4-(bromomethyl)cyclohexyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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